L-Z-Isoleucinamide

Descripción general

Descripción

L-Z-Isoleucinamide is a synthetic amino acid derivative that has gained attention in recent years due to its potential applications in various fields of research and industry. It is an amino acid amide where the carboxylic acid group of L-isoleucine is replaced by an amide group. The molecular formula of this compound is C6H14N2O, and its molecular weight is 130.19 g/mol .

Mecanismo De Acción

Target of Action

L-Z-Isoleucinamide is an amino acid amide that is derived from L-isoleucine It is known that peptides, which include amino acid amides, are universal bioregulators that influence physiological processes . They have a high efficiency of selective action, allowing them to be used in minimal doses .

Mode of Action

Peptides and their derivatives, including amino acid amides, are known to interact with their targets in a highly selective manner . This selectivity allows them to exert their effects at minimal doses, contributing to their low toxicity .

Biochemical Pathways

Peptides and their derivatives are known to influence a wide range of physiological processes

Pharmacokinetics

Peptides and their derivatives are known to be quickly eliminated from the body without accumulating , suggesting that this compound may have similar properties.

Result of Action

Peptides and their derivatives are known to have significantly fewer side effects than non-peptide drugs , suggesting that this compound may also have a favorable side effect profile.

Action Environment

It is known that the effectiveness of peptide drugs can be influenced by the method of administration . For example, oral administration of peptides can lead to their decomposition in the stomach, reducing their therapeutic effect . Therefore, the action environment can significantly influence the efficacy of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Z-Isoleucinamide involves several steps. One common method starts with the preparation of tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester by reacting isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate. This intermediate is then treated with methanolic ammonia to yield tert-butyloxycarbonyl-L-leucyl-L-isoleucinamide. The tert-butyloxycarbonyl group is removed using a dioxane solution of hydrogen chloride, and the resulting L-leucyl-L-isoleucinamide hydrochloride is reacted with triethylamine to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

L-Z-Isoleucinamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can modify the amide group or the side chain of the compound.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Substitution reactions can replace functional groups on the side chain or the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include acid chlorides and p-nitrophenyl esters

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary or secondary amines.

Aplicaciones Científicas De Investigación

L-Z-Isoleucinamide has several scientific research applications, including:

Synthesis of Acyl Derivatives: It is used in the synthesis of acyl derivatives by reacting with acid chlorides or p-nitrophenyl esters of acetic and benzoic acids.

Electric-Potential-Assisted Crystallization: It is used in crystallization studies to probe nucleation kinetics and produce L-isoleucine crystals.

Medicinal Chemistry:

Comparación Con Compuestos Similares

L-Z-Isoleucinamide can be compared with other similar compounds, such as:

L-Isoleucinamide: An amino acid amide where the carboxylic acid group of L-isoleucine is replaced by an amide group.

L-Leucyl-L-Isoleucinamide: A dipeptide derivative where L-leucine is linked to L-isoleucinamide.

Uniqueness

Actividad Biológica

L-Z-Isoleucinamide is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is an amino acid derivative that has been studied for its potential roles in enzymatic interactions and receptor modulation. Its structure allows it to participate in various biochemical pathways, making it a valuable compound for both research and therapeutic development.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

- Enzyme Interaction : this compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. For instance, it may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and affecting cellular functions.

- Receptor Modulation : The compound may bind to various receptors, modulating their activity and leading to physiological effects. This interaction can result in changes in signal transduction pathways, impacting processes such as cell proliferation and apoptosis.

Biological Activity Data

| Biological Target | Effect | Reference |

|---|---|---|

| Enzymes | Inhibition/Activation | |

| Receptors | Modulation | |

| Cellular Pathways | Altered signaling |

Case Studies

Several case studies have explored the biological effects of this compound, highlighting its potential therapeutic applications:

- Therapeutic Applications : A study investigated the use of this compound in drug development, focusing on its ability to enhance the efficacy of existing medications through enzyme modulation. The results indicated a promising synergy when combined with certain anti-cancer agents .

- Pharmacokinetics : Research assessed the pharmacokinetic properties of this compound, revealing its absorption, distribution, metabolism, and excretion profiles in animal models. These findings are crucial for understanding its potential clinical applications.

- Toxicology Studies : A series of toxicological assessments were conducted to evaluate the safety profile of this compound. The studies indicated a favorable safety margin at therapeutic doses, supporting its further exploration as a drug candidate.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enzymatic Pathway Influence : Studies have shown that this compound can significantly influence metabolic pathways by modulating enzyme activity, which may have implications for diseases such as diabetes and cancer.

- Potential as a Drug Candidate : The compound's ability to interact with multiple biological targets suggests that it may serve as a precursor for developing novel therapeutics aimed at various diseases.

- Chiral Properties : The unique chirality of this compound enhances its specificity in binding to biological targets, which is crucial for designing effective drugs with minimal side effects.

Propiedades

IUPAC Name |

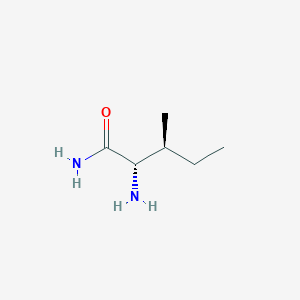

benzyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGQPWKDTCRXMR-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.